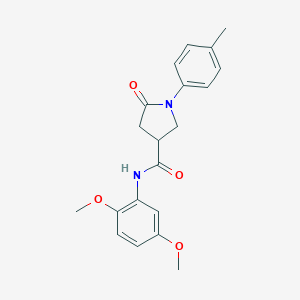

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DOM, is a psychoactive drug that belongs to the class of hallucinogens. It was first synthesized in 1963 by Alexander Shulgin, an American pharmacologist and chemist. DOM is a potent drug that produces long-lasting psychedelic effects and has been used in scientific research to study the mechanism of action of hallucinogens.

Mécanisme D'action

The mechanism of action of DOM is believed to involve the activation of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex and other regions of the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug.

Biochemical and Physiological Effects:

DOM produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, thought, and consciousness. These effects are believed to be mediated by the drug's interaction with the serotonin 5-HT2A receptor and other receptors in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

DOM has several advantages for use in scientific research, including its potency and long duration of action, which allow for the study of the long-term effects of hallucinogens on the brain. However, the drug also has several limitations, including its potential for abuse and the difficulty in obtaining it for research purposes.

Orientations Futures

There are several future directions for research on DOM and other hallucinogens, including the development of new drugs that target specific receptors in the brain, the study of the long-term effects of these drugs on neural circuits and behavior, and the use of these drugs in the treatment of psychiatric disorders such as depression and anxiety.

Méthodes De Synthèse

The synthesis of DOM involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-amino-propane using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 2,5-dimethoxyphenyl-2-amino-propane with 4-methylphenylacetyl chloride to form DOM.

Applications De Recherche Scientifique

DOM has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is believed to play a key role in the hallucinogenic effects of drugs such as LSD and psilocybin. DOM has also been used to study the effects of hallucinogens on neural circuits and the role of the prefrontal cortex in mediating the subjective effects of these drugs.

Propriétés

Formule moléculaire |

C20H22N2O4 |

|---|---|

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H22N2O4/c1-13-4-6-15(7-5-13)22-12-14(10-19(22)23)20(24)21-17-11-16(25-2)8-9-18(17)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |

Clé InChI |

DCFWJKGZFMNZMW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

SMILES canonique |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)

![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)

![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)

![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)

![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)

![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)

![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)

![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)